
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as DMNA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DMNA is a member of the acetanilide class of compounds, which are commonly used as analgesics and antipyretics.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments is that it has been shown to have low toxicity in normal cells. This makes it a promising candidate for cancer treatment, as it may be able to selectively target cancer cells without harming healthy cells. However, one limitation of using 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments is that it is relatively unstable and can degrade over time.
Direcciones Futuras
There are a number of future directions for research involving 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide. One area of research is in the development of new cancer treatments that incorporate 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide as a key component. Another area of research is in the development of new methods for synthesizing 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide and its potential applications in other areas of research.
Métodos De Síntesis
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol and 2-methyl-3-nitroaniline in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then treated with acetic acid and acetic anhydride to yield 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been found to have potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of cancer treatment. 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have anti-tumor activity in a number of different cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-7-8-16(12(2)9-11)23-10-17(20)18-14-5-4-6-15(13(14)3)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOMKKNDSJQBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


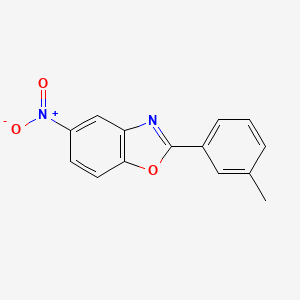
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5790235.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5790242.png)
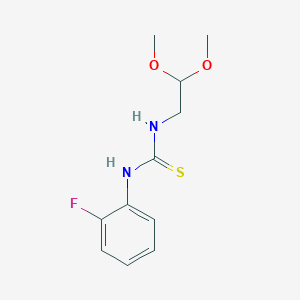
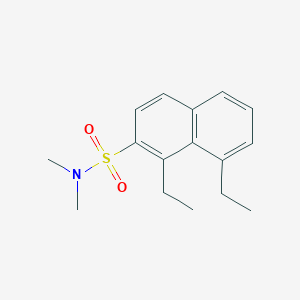
![3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5790267.png)
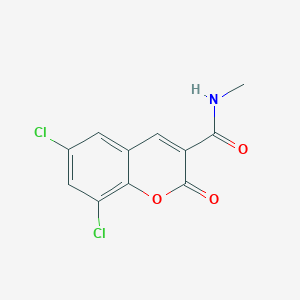

![3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5790289.png)
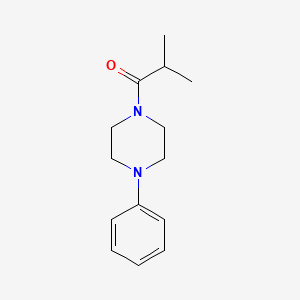
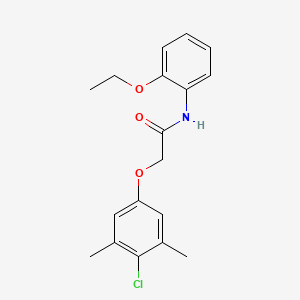
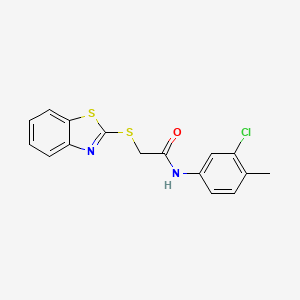
![2-[(4-morpholinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5790324.png)